[2-(Dimethylamino)ethyl]hydrazine chemical properties
[2-(Dimethylamino)ethyl]hydrazine chemical properties
An In-depth Technical Guide to [2-(Dimethylamino)ethyl]hydrazine: Properties, Synthesis, and Applications
Executive Summary
[2-(Dimethylamino)ethyl]hydrazine is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Possessing both a nucleophilic hydrazine moiety and a tertiary amine, it serves as a versatile building block for a range of complex organic structures. Its application is particularly notable in the synthesis of derivatives for the pharmaceutical and agrochemical industries.[] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development. We will explore the causality behind its reactivity and provide a framework for its safe and effective use in a laboratory setting.
Core Physicochemical and Spectroscopic Properties
The unique arrangement of a terminal hydrazine and a dimethylamino group in [2-(Dimethylamino)ethyl]hydrazine (CAS No: 1754-57-0) dictates its physical and chemical behavior.[2][3] The molecule's properties are summarized below, combining data from suppliers with theoretically predicted characteristics where empirical data is unavailable.
Physical and Chemical Data
A compilation of known physical and chemical data for [2-(Dimethylamino)ethyl]hydrazine is presented in Table 1. This data is crucial for designing reaction conditions, purification procedures, and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 1754-57-0 | [][2][3][4] |
| Molecular Formula | C₄H₁₃N₃ | [][2][3] |
| Molecular Weight | 103.17 g/mol | [][3] |
| IUPAC Name | 2-hydrazinyl-N,N-dimethylethanamine | [] |
| Boiling Point | 185.3 °C at 760 mmHg | [4] |
| Density | 0.902 g/cm³ | [4] |
| Flash Point | 65.9 °C | [4] |
| SMILES | CN(C)CCNN | [] |
| InChI Key | XXYDEJAJDOABCE-UHFFFAOYSA-N | [] |
Spectroscopic Profile (Predicted)
Direct spectroscopic data (NMR, IR, MS) for [2-(Dimethylamino)ethyl]hydrazine is not widely published. However, a predictive analysis based on its functional groups and data from analogous structures, such as 2-(Dimethylamino)ethyl acrylate and N-(2-(dimethylamino)ethyl)acrylamide, allows for an educated estimation of its spectral characteristics.[5][6]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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A singlet around 2.2-2.3 ppm for the six protons of the two methyl groups (-N(CH₃)₂).
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Two triplets, for the adjacent methylene groups (-CH₂-CH₂-), likely in the 2.5-3.0 ppm range.
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A broad singlet for the hydrazine protons (-NHNH₂), the chemical shift of which would be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum would be relatively simple, with predicted signals for:
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The two equivalent methyl carbons of the dimethylamino group.
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The two distinct methylene carbons of the ethyl chain.
-
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands confirming the presence of its key functional groups.
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N-H stretching vibrations for the hydrazine group (NH₂) in the region of 3300-3400 cm⁻¹.
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C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.
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N-H bending vibration around 1600 cm⁻¹.
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C-N stretching vibrations for both the amine and hydrazine moieties.
-
-
Mass Spectrometry: The electron impact mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 103. A prominent fragment would likely correspond to the loss of the hydrazine group or fragmentation at the C-C bond, with a major peak at m/z 58 representing the [CH₂N(CH₃)₂]⁺ fragment, a common feature for dimethylaminoethyl compounds.[6]
Caption: Proposed workflow for the synthesis of [2-(Dimethylamino)ethyl]hydrazine.
Chemical Reactivity and Mechanistic Insights
The reactivity of [2-(Dimethylamino)ethyl]hydrazine is dominated by the hydrazine group, which behaves as a potent nucleophile. The terminal -NH₂ group is significantly more nucleophilic than the internal -NH- group due to the alpha effect, though this effect is a subject of nuanced academic discussion. [7]
Hydrazone Formation
A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in creating C=N bonds and is widely used in both synthetic and analytical chemistry.
Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the stable hydrazone product. The tertiary amine end of the molecule typically remains unreactive under these conditions but can act as an internal base or influence the solubility and chelating properties of the resulting hydrazone.
Caption: General reaction scheme for hydrazone formation.
Reductive Alkylation
The hydrazine moiety can undergo reductive alkylation, a process that can be controlled to achieve mono- or di-alkylation on the terminal nitrogen. [8]This provides a route to more complex substituted hydrazines, which are valuable intermediates in organic synthesis.
Applications in Medicinal Chemistry and Drug Development
The structural motifs present in [2-(Dimethylamino)ethyl]hydrazine are of high value in drug design.
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The Dimethylaminoethyl Moiety: This group is a common pharmacophore found in numerous FDA-approved drugs, including antihistamines, antidepressants, and analgesics. [9]It often enhances water solubility and can engage in crucial ionic interactions with biological targets. Its inclusion can be a strategic choice to modulate the pharmacokinetic properties of a drug candidate.
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The Hydrazine/Hydrazide Moiety: Hydrazines and their derivatives (hydrazides) are key components in many pharmaceuticals. More recently, they have gained attention as alternative zinc-binding groups (ZBGs) in metalloenzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. [10]This is particularly relevant as they can replace potentially genotoxic hydroxamate groups. Furthermore, the development of PROTACs (Proteolysis-Targeting Chimeras) utilizing hydrazide-based linkers highlights the expanding role of this functional group in modern drug discovery. [10]
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As a Bifunctional Linker/Building Block: The compound can be used to synthesize pH-responsive polymers for drug delivery applications, where the dimethylamino group provides the pH-sensitivity. [11][12]It can also serve as a versatile starting material for creating libraries of compounds for high-throughput screening.
Safety, Handling, and Storage
[2-(Dimethylamino)ethyl]hydrazine is classified as a Dangerous Good for transport and requires careful handling. [3]As a substituted hydrazine, it should be treated with the same precautions as hydrazine itself, which is known to be toxic and reactive. [13][14]
Hazard Summary
-
Toxicity: Hydrazines are highly toxic by all routes of exposure (inhalation, ingestion, skin contact). [15]They can cause severe irritation and burns to the skin, eyes, and respiratory tract. [13]Systemic effects can include damage to the central nervous system, liver, and kidneys. [15]* Flammability: The compound has a flash point of 65.9 °C, indicating it is a combustible liquid. [4][16]* Reactivity: Hydrazines are reactive compounds and should be stored away from oxidizing agents and heat sources. [14][16]
Recommended Handling Procedures
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood. [17]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety glasses with a face shield. [17]* Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. [13]In case of skin contact, immediately wash the affected area with large amounts of water. [13]If inhaled, move to fresh air. Seek immediate medical attention for any exposure. [13][15]
Storage
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [16]
References
-
1PlusChem. 1754-57-0 | [2-(dimethylamino)ethyl]hydrazine. [Link]
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ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]
-
PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
ChemRxiv. Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
Cheméo. Chemical Properties of 2-Hydrazinoethanol (CAS 109-84-2). [Link]
-
ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0244940). [Link]
-
ResearchGate. Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. [Link]
-
Sciencemadness.org. Make 2-Dimethylaminoethylazide. [Link]
-
ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]
- Google Patents. CA1051928A - Process for preparing n,n-dimethylhydrazine.
-
GOV.UK. Hydrazine - Incident management. [Link]
-
MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
-
University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
MDPI. Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. [Link]
Sources
- 2. 1pchem.com [1pchem.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Dimethylamino)ethyl acrylate(2439-35-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nj.gov [nj.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
